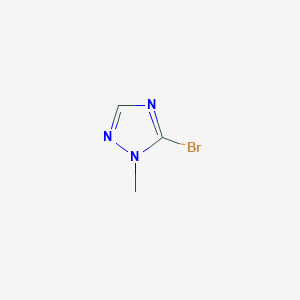

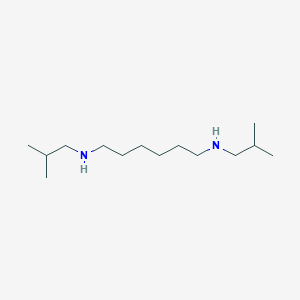

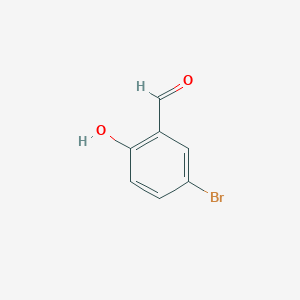

![molecular formula C13H16O3 B098195 1-[4-(Oxan-2-yloxy)phenyl]ethanone CAS No. 16162-69-9](/img/structure/B98195.png)

1-[4-(Oxan-2-yloxy)phenyl]ethanone

Übersicht

Beschreibung

The compound "1-[4-(Oxan-2-yloxy)phenyl]ethanone" is a chemical entity that can be associated with a variety of organic compounds characterized by the presence of an oxan-2-yloxy group attached to a phenyl ring which is further connected to an ethanone moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related functional groups and structural motifs. These insights can be extrapolated to hypothesize about the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "this compound".

Synthesis Analysis

The synthesis of related compounds typically involves the formation of key functional groups and the establishment of the desired molecular framework. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves the use of piperonal and is characterized by various spectroscopic techniques . Similarly, the synthesis of other phenyl ethanone derivatives, such as those reported in the papers, may involve multistep synthetic routes, including the formation of oxime, Schiff bases, and the use of Ullmann reactions . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenyl ethanone derivatives is often elucidated using techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometry, electronic structure, and intermolecular interactions of the compounds. For example, the crystal structure analysis of a related compound showed the formation of supramolecular frameworks through hydrogen bonds and π-π stacking interactions . The molecular structure of "this compound" would likely exhibit similar features, with the oxan-2-yloxy group influencing the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of phenyl ethanone derivatives can be influenced by the substituents present on the phenyl ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's participation in various chemical reactions, such as nucleophilic and electrophilic attacks . The molecular electrostatic potential study of one such compound indicated possible sites for electrophilic and nucleophilic attacks . "this compound" would similarly have reactive sites that could be involved in chemical transformations, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanone derivatives, such as their optical and thermal properties, are crucial for their potential applications. These properties can be studied using UV-visible spectroscopy, thermal analysis, and Raman spectroscopy . For example, the transparency in the visible region and thermal stability of a compound were determined by UV-visible and thermal analysis, respectively . The physical and chemical properties of "this compound" would be expected to be influenced by its molecular structure, with the oxan-2-yloxy group contributing to its unique characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : A novel heterocyclic compound closely related to 1-[4-(Oxan-2-yloxy)phenyl]ethanone was synthesized and characterized, demonstrating the utility of such compounds in materials science. This compound showed promising optical and thermal properties, suggesting its potential in various applications (Shruthi et al., 2019).

Photoremovable Protecting Groups : Research into photoremovable protecting groups for carboxylic acids introduced new compounds, including those related to this compound. These compounds facilitate controlled release of acids upon photolysis, highlighting their relevance in synthetic chemistry (Atemnkeng et al., 2003).

Fungicidal Activity : Derivatives containing structures similar to this compound were synthesized and tested for fungicidal activity. One compound exhibited moderate activity against Gibberella zeae, suggesting potential agricultural applications (Liu et al., 2012).

Antimicrobial Activity : Compounds structurally related to this compound were synthesized and evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Dave et al., 2013).

Chiral Catalysis : Research involving compounds similar to this compound explored chiral catalysis in the oxa-Michael addition reaction. This highlights the compound's relevance in stereoselective synthesis (Chang et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIJJWHNJBMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464394 | |

| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16162-69-9 | |

| Record name | 4'-Tetrahydropyranyloxy-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

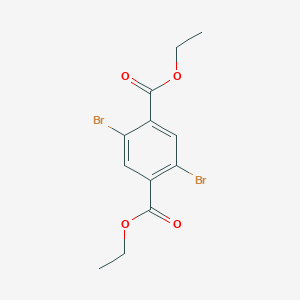

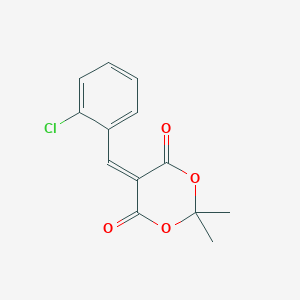

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)